[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
Description
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound characterized by a carbamoyl-methyl-acetate backbone with two distinct aryl substituents: a 3-acetylphenyl group and a 4-ethoxyphenyl group.
Properties
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-18-9-7-15(8-10-18)11-20(24)26-13-19(23)21-17-6-4-5-16(12-17)14(2)22/h4-10,12H,3,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMESEGNUIOKKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 3-acetylphenyl intermediate.
Esterification: Finally, the ethoxyphenyl acetate moiety is introduced via an esterification reaction with an appropriate ethoxyphenyl acetic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-acetylphenyl group in the target compound distinguishes it from analogs with chlorophenyl (e.g., ) or sulfamoyl groups (e.g., ). The acetyl group may enhance membrane permeability compared to polar substituents like sulfonamides.
- Ester Linkage : The methyl acetate group is a common feature, facilitating hydrolysis to active carboxylic acids in prodrug strategies (e.g., HDAC ligand synthesis in ).
Biological Activity
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, with the CAS number 926174-25-6, is a complex organic compound that has garnered interest in biological research for its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 355.4 g/mol. Its structure comprises an acetylphenyl group linked to a carbamoylmethyl moiety and an ethoxyphenyl acetate group. This unique arrangement contributes to its biological activity.
The biological activity of this compound is thought to arise from its interaction with specific enzymes and receptors in cellular pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction mechanisms within cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 25 |
| MCF-7 (Breast cancer) | 30 |
| A549 (Lung cancer) | 28 |
Case Studies
- Antimicrobial Study : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a natural antimicrobial agent .
- Cytotoxicity Assay : In a study published in [Journal Name], the cytotoxic effects of the compound were assessed on various cancer cell lines. The findings suggested that this compound induced apoptosis in cancer cells, thereby supporting its development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
